molecular formula C14H8FN3O3 B5117092 2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B5117092
M. Wt: 285.23 g/mol
InChI Key: YYFVKEVMSWPWQJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3/c15-11-6-4-9(5-7-11)13-16-17-14(21-13)10-2-1-3-12(8-10)18(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFVKEVMSWPWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-fluorobenzohydrazide with 3-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, suitable solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of 2-(4-fluorophenyl)-5-(3-aminophenyl)-1,3,4-oxadiazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, potentially including quinones or other oxygenated products.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent, leveraging its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro and fluorine groups can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    2-(4-chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    2-(4-methylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole: Contains a methyl group instead of fluorine, potentially altering its physical and chemical properties.

    2-(4-fluorophenyl)-5-(3-aminophenyl)-1,3,4-oxadiazole: A reduced form with an amino group, which may exhibit different biological activities.

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